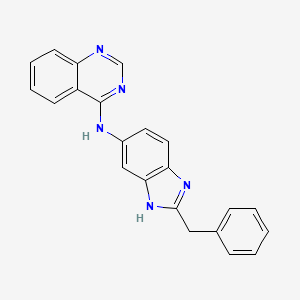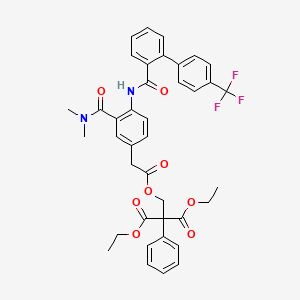
HSF1C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HSF1C is an activator of heat shock factor 1 (HSF1).
Aplicaciones Científicas De Investigación
1. Role in Proteotoxic Stress Response
Heat shock factor 1 (HSF1) plays a critical role in responding to proteotoxic and other stresses in eukaryotic cells. A study by Brandman et al. (2012) found that HSF1 activity can be modulated by a wide range of stresses, including disruptions in the Ribosome Quality Control Complex. This complex interacts with HSF1 and regulates its activity in response to translation stress, highlighting HSF1's role in cotranslational protein quality control (Brandman et al., 2012).
2. Interaction with Chaperonin TRiC
HSF1 is directly regulated by the chaperonin TRiC/CCT, a central ATP-dependent complex involved in folding cytosolic proteins. Neef et al. (2014) demonstrated that HSF1 is activated upon protein misfolding, and its interaction with TRiC is crucial for cellular protection against stress-induced apoptosis (Neef et al., 2014).
3. HSF1 in Cellular Homeostasis and Physiology
HSF1 coordinates stress-induced transcription and plays a role in various physiological processes in eukaryotes, including metabolism, gametogenesis, and aging. Vihervaara & Sistonen (2014) discussed how HSF1 is involved in transcription reprogramming in stressed and non-stressed cells, influencing fundamental physiological events and pathologies like cancer progression (Vihervaara & Sistonen, 2014).
4. HSF1 in Carcinogenesis
HSF1 is a major factor in carcinogenesis, enhancing survival under various pathophysiological conditions. Dai et al. (2007) reported that HSF1 supports malignant transformation and is essential for tumor initiation and maintenance in various cancer models. This suggests a pivotal role of HSF1 in oncogenic processes like proliferation, survival, and metabolism (Dai et al., 2007).
5. HSF1 in Heat Shock Response and Cellular Protection
HSF1's role in the heat shock response is well-established. It mediates the induction of heat shock proteins (HSPs), providing cellular protection against heat and other stress conditions. Studies by Xiao et al. (1998) and Cotto et al. (1997) elaborated on HSF1's essential role in thermotolerance and its dynamic nuclear compartmentalization during stress response (Xiao et al., 1998); (Cotto et al., 1997).
6. Therapeutic Potential in Cancer Treatment
HSF1's properties are exploited by a broad spectrum of cancers, and it has been proposed as a potential target for cancer therapy. Dong et al. (2019) highlighted the role of HSF1 in cancer cell survival and proliferation, and the development of HSF1 inhibitors as a therapeutic strategy (Dong et al., 2019).
7. HSF1 in Hepatic Steatosis and Metabolic Syndrome
HSF1 is implicated in the development of hepatocellular carcinoma (HCC) by affecting hepatic metabolism. Jin et al. (2011) suggested that HSF1 activation can promote growth of premalignant cells and HCC development by stimulating lipid biosynthesis and perpetuating chronic hepatic metabolic disease (Jin et al., 2011).
Propiedades
Nombre del producto |
HSF1C |
|---|---|
Fórmula molecular |
C26H25N3O3 |
Peso molecular |
427.5 |
Nombre IUPAC |
2-Benzyloxy-N-[5-(4-methoxy-phenyl)-2-o-tolyl-2H-pyrazol-3-yl]-acetamide |
InChI |
InChI=1S/C26H25N3O3/c1-19-8-6-7-11-24(19)29-25(16-23(28-29)21-12-14-22(31-2)15-13-21)27-26(30)18-32-17-20-9-4-3-5-10-20/h3-16H,17-18H2,1-2H3,(H,27,30) |
Clave InChI |
SIRAWWIDTBZTFY-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C2=CC=C(OC)C=C2)=NN1C3=CC=CC=C3C)COCC4=CC=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
HSF1C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




